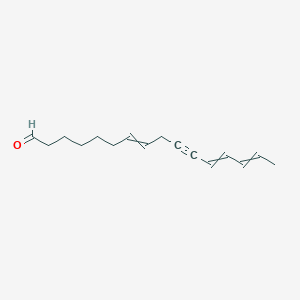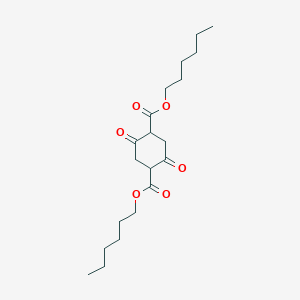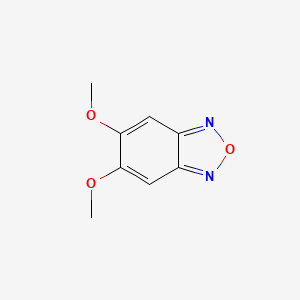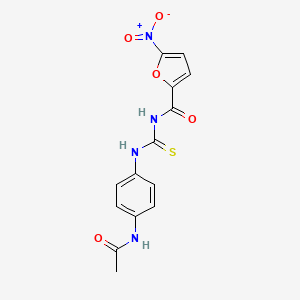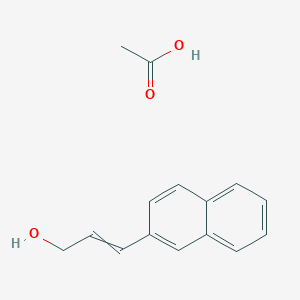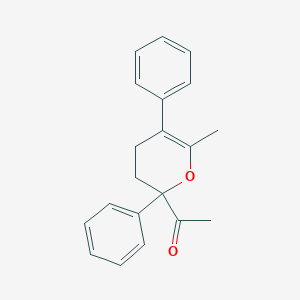
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes a pyran ring substituted with methyl and diphenyl groups, as well as an ethanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: Modulating their activity and influencing cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.
Inhibiting key signaling pathways: Affecting cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with different substituents.
Uniqueness
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and ethanone groups makes it a versatile compound for various applications.
属性
CAS 编号 |
114646-77-4 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-(6-methyl-2,5-diphenyl-3,4-dihydropyran-2-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15-19(17-9-5-3-6-10-17)13-14-20(22-15,16(2)21)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI 键 |
BMGIWYGSXKGWOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCC(O1)(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


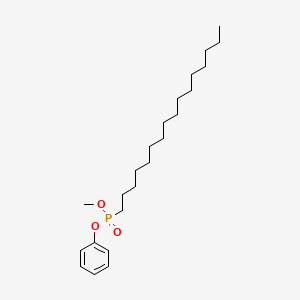
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
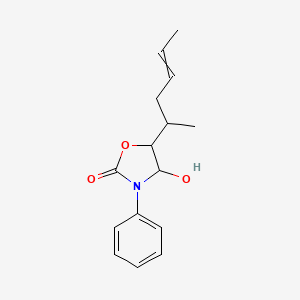
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
